4-(Trifluoromethylthio)phenyl isocyanate
Description
Significance of Aryl Isocyanates as Reactive Intermediates in Contemporary Chemical Science
Aryl isocyanates are characterized by the highly reactive isocyanate (-N=C=O) functional group attached to an aromatic ring. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it susceptible to nucleophilic attack. encyclopedia.pub This inherent reactivity allows aryl isocyanates to readily react with a variety of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and other valuable linkages, respectively. nih.govnih.gov This versatility has established aryl isocyanates as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and polymers such as polyurethanes. ontosight.airsc.org
The Role of Trifluoromethylthio Substitution in Enhancing and Modulating Isocyanate Reactivity
The introduction of a trifluoromethylthio (-SCF3) group onto the phenyl ring of an isocyanate profoundly influences its chemical properties. The -SCF3 group is known for its strong electron-withdrawing nature, which further increases the electrophilicity of the isocyanate carbon. encyclopedia.pubrsc.org This enhancement of reactivity makes 4-(Trifluoromethylthio)phenyl isocyanate a more potent electrophile compared to its non-fluorinated counterparts. The trifluoromethylthio group also imparts increased lipophilicity and metabolic stability to molecules, properties that are highly desirable in the design of new bioactive compounds.
Overview of Current Research Trajectories and Academic Interest in this compound
While specific research on this compound is still emerging, the broader academic and industrial interest in trifluoromethylthio-substituted aromatic compounds is significant. The precursor, 4-(trifluoromethylthio)aniline, is recognized as a key intermediate in the synthesis of agrochemicals. asianpubs.orggoogle.com The conversion of such anilines to isocyanates is a standard synthetic transformation, often achieved through reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). google.comrsc.org
Current research on analogous compounds, such as 4-(trifluoromethyl)phenyl isocyanate, demonstrates their utility in the development of new materials and bioactive molecules. It is anticipated that this compound will find similar applications, particularly in areas where enhanced reactivity and specific physicochemical properties are required. The unique combination of the reactive isocyanate group and the modulating trifluoromethylthio substituent positions this compound as a valuable tool for future innovations in organic synthesis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H4F3NOS | cookechem.com |
| Molecular Weight | 219.18 g/mol | cookechem.com |
| Boiling Point | 43 °C at 0.01 mm Hg | cookechem.com |
| Density | 1.365 g/mL at 25 °C | cookechem.com |
| Refractive Index (n20/D) | 1.511 | cookechem.com |
Spectroscopic Data of Related Phenyl Isocyanates
| Compound | Spectroscopic Data | Reference |
| 4-(Trifluoromethyl)phenyl isocyanate | ¹H NMR (CDCl₃): δ 7.20-7.60 (m, 4H) | chemicalbook.com |
| 3-(Trifluoromethyl)phenyl isocyanate | ¹H NMR (CDCl₃): δ 7.30-7.55 (m, 4H) | chemicalbook.com |
| Phenyl isocyanate | ¹H NMR (CDCl₃): δ 7.10-7.40 (m, 5H) | spectrabase.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSIHZNEJCZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369889 | |
| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24032-84-6 | |
| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Trifluoromethylthio Phenyl Isocyanate and Analogues
Established Synthetic Routes to Aromatic Isocyanates
The industrial production of organic isocyanates has been dominated by the phosgene (B1210022) process due to its efficiency and cost-effectiveness. nih.govacs.org However, the high toxicity of phosgene has spurred the development of numerous alternative, non-phosgene routes. nih.govacs.orggoogle.com
The most prevalent industrial method for synthesizing aryl isocyanates involves the reaction of a primary aryl amine with phosgene (COCl₂). google.comnwo.nl This process is typically carried out in an inert solvent. uni-miskolc.hu The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to yield the isocyanate and two equivalents of hydrogen chloride. google.comuniversiteitleiden.nl
The direct phosgenation method is suitable for amines with high boiling points and is commonly used for large-scale production of isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). nih.govacs.org An alternative, the salt phosgenation technique, involves forming a hydrochloride or carbonate salt of the amine before reacting it with liquid phosgene. acs.org This allows for milder reaction conditions but can generate more byproducts. acs.org To minimize the formation of urea (B33335) byproducts, an excess of phosgene is often used. universiteitleiden.nl Triphosgene (B27547), a solid, safer alternative to gaseous phosgene, can also be employed for this transformation. asianpubs.orgchemicalbook.comgoogle.com
Table 1: Comparison of Phosgenation-Based Approaches
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Phosgenation | Direct reaction of an amine with phosgene. nih.govacs.org | Well-established, rapid, high yields. nih.govacs.org | Uses highly toxic phosgene, produces corrosive HCl. nih.govacs.org |
| Salt Phosgenation | Amine salt is reacted with phosgene. acs.org | Milder reaction conditions. acs.org | Longer reaction times, more byproducts. acs.org |
| Triphosgene | Use of a solid phosgene equivalent. asianpubs.orgchemicalbook.com | Safer to handle than gaseous phosgene. chemicalbook.com | Higher cost compared to phosgene. |
Curtius Rearrangement: First described by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgresearchgate.net The acyl azide is typically generated from a carboxylic acid. The resulting isocyanate can be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov The reaction is known for its tolerance of a wide variety of functional groups and proceeds with full retention of configuration. wikipedia.orgnih.gov Modern variations of this reaction allow it to be carried out at room temperature, enhancing its safety profile. wikipedia.org
Hofmann Rearrangement: This reaction, discovered by August Wilhelm von Hofmann, converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgnumberanalytics.com The reaction is typically carried out using bromine and a strong base, like sodium hydroxide, which form sodium hypobromite (B1234621) in situ. wikipedia.org The isocyanate intermediate is then hydrolyzed to the corresponding amine. wikipedia.orgchemistrysteps.com The intermediate isocyanate can also be trapped by other nucleophiles, such as alcohols, to form carbamates. wikipedia.org
Table 2: Key Features of Curtius and Hofmann Rearrangements
| Rearrangement | Starting Material | Key Reagents | Intermediate | Key Features |
|---|---|---|---|---|
| Curtius | Acyl azide (from carboxylic acid) wikipedia.orgresearchgate.net | Heat or photochemical conditions wikipedia.org | Isocyanate wikipedia.orgresearchgate.net | Tolerates diverse functional groups, stereospecific. wikipedia.orgnih.gov |
| Hofmann | Primary amide wikipedia.orgnumberanalytics.com | Bromine and strong base wikipedia.orgnumberanalytics.com | Isocyanate wikipedia.orgchemistrysteps.com | Produces an amine with one less carbon atom. wikipedia.org |
Growing safety and environmental concerns have driven research into non-phosgene routes for isocyanate synthesis. nih.gov These methods often involve the synthesis and subsequent thermal decomposition of carbamates. nih.govacs.org
One approach involves the reaction of arylamines with carbon dioxide in the presence of a base like DBU to form a carbamic acid intermediate. This intermediate is then dehydrated using activated sulfonium (B1226848) reagents to generate the isocyanate. organic-chemistry.orgscholaris.ca Another method utilizes the reaction of amines with dimethyl carbonate or urea to form carbamates, which are then pyrolyzed to produce isocyanates. nih.govacs.org These "zero emission" routes are attractive as the byproducts can often be recycled. acs.org For instance, in the urea-based process, the alcohol and ammonia (B1221849) byproducts can be reused to synthesize the starting materials. acs.org
Ureas themselves can be directly converted to isocyanates and amines. The reaction of N-substituted ureas can provide a pathway to isocyanates. For example, Boc-protected amines can be transformed into unsymmetrical and symmetrical ureas via the in situ generation of isocyanates. organic-chemistry.org
Specific Synthesis of 4-(Trifluoromethylthio)phenyl Isocyanate
This compound is a crucial intermediate, notably in the synthesis of the coccidiostat Toltrazuril. google.comgoogle.com
The primary precursor for the synthesis of this compound is 4-((Trifluoromethyl)thio)aniline. nih.gov The synthesis of this aniline (B41778) precursor can be achieved through various methods.
While specific optimized conditions for the conversion of 4-((Trifluoromethyl)thio)aniline to the corresponding isocyanate are not extensively detailed in the provided results, the general principles of aryl isocyanate synthesis apply. Phosgenation or the use of phosgene-equivalents like triphosgene would be a standard laboratory and industrial approach.
For instance, a general procedure for the synthesis of a related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, involves the reaction of the corresponding aniline with triphosgene in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.comgoogle.com It is highly probable that a similar protocol would be effective for the synthesis of this compound.
The synthesis of Toltrazuril provides a clear example of the formation and utility of a substituted phenyl isocyanate intermediate. In one synthetic route for Toltrazuril, the precursor is 3-methyl-4-[4-(trifluoromethylthio)phenoxy]benzenamine. google.com This aniline derivative is reacted with phosgene to generate the corresponding isocyanate, 3-methyl-4-[4-(trifluoromethylthio)phenoxy]phenyl isocyanate. google.com
In an alternative, non-phosgene route described in a patent, this same isocyanate is synthesized by reacting the precursor aniline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). google.com This isocyanate is then reacted with methyl urea in the subsequent step to continue the synthesis of Toltrazuril. google.comgoogle.com This highlights the role of this compound analogues as key reactive intermediates in complex, multi-step syntheses.
Emerging and Sustainable Synthesis Strategies for Fluorinated Isocyanates
The production of fluorinated isocyanates, including this compound, is undergoing a significant transformation driven by the principles of green chemistry. rsc.org The traditional reliance on highly toxic reagents like phosgene has prompted extensive research into safer, more efficient, and environmentally benign synthetic routes. rsc.orguniversiteitleiden.nl These emerging strategies focus on minimizing hazardous byproducts, reducing energy consumption, and utilizing catalytic systems to improve reaction efficiency and selectivity. rsc.orgdntb.gov.ua
Phosgene-Free and Eco-Friendly Isocyanate Production Methods
The primary impetus for developing alternative isocyanate synthesis methods is to eliminate the use of phosgene, a highly toxic and corrosive gas. universiteitleiden.nlnih.gov The phosgene process, while established, presents significant safety and environmental risks, contradicting the principles of sustainable chemistry. nih.govnwo.nl Consequently, several phosgene-free methodologies have been developed, offering greener pathways to isocyanates. nih.govgoogle.com
One of the most explored alternatives is the reductive carbonylation of nitroaromatic compounds . universiteitleiden.nlresearchgate.net This method can proceed via two main pathways: a direct route where a nitro compound reacts with carbon monoxide to form the isocyanate and carbon dioxide, and an indirect route. universiteitleiden.nl The indirect method, which has received more research focus, involves trapping the isocyanate intermediate with an alcohol or amine to form a more stable carbamate (B1207046) or urea. universiteitleiden.nl This carbamate is then isolated and subjected to thermal cracking to yield the final isocyanate, allowing for the alcohol to be recycled. universiteitleiden.nl
Another significant phosgene-free approach is the thermal decomposition of carbamates . nih.gov This process typically involves two main steps: the synthesis of a carbamate from an amine or nitro compound, followed by the thermal cleavage of the carbamate to produce the isocyanate. nih.govresearchgate.net This method avoids the use of chlorine chemistry altogether, which simplifies the purification process and enhances the quality of the final product. nih.gov
The Curtius rearrangement represents a versatile and high-yielding method for isocyanate synthesis under mild conditions. researchgate.net This reaction involves the thermal rearrangement of an acyl azide, derived from a carboxylic acid, into an isocyanate. researchgate.net While the reagents are relatively inexpensive and the byproducts are inert, safety concerns associated with the potentially explosive acyl azide intermediates have limited its large-scale industrial application. researchgate.netgoogle.com However, the integration of continuous flow chemistry has been shown to mitigate these safety risks, making the Curtius rearrangement a more viable and sustainable option for isocyanate production. researchgate.net
| Phosgene-Free Method | Starting Material | Key Intermediate | Main Advantage | Ref. |
| Reductive Carbonylation | Nitroaromatic Compound | Carbamate (indirect route) | Avoids phosgene; can utilize CO. | universiteitleiden.nlresearchgate.net |
| Thermal Decomposition | Carbamate | N/A | Eliminates chlorine chemistry. | nih.govresearchgate.net |
| Curtius Rearrangement | Carboxylic Acid / Acyl Hydrazide | Acyl Azide | High yields, inert byproducts. | researchgate.netgoogle.com |
Advanced Methodologies for Trifluoromethylthiolation of Aromatic Systems
The introduction of the trifluoromethylthio (-SCF3) group onto aromatic rings is a critical step in the synthesis of compounds like this compound. The -SCF3 group is highly valued in medicinal and agrochemical chemistry due to its exceptional lipophilicity and metabolic stability. researchgate.netosaka-u.ac.jp This has spurred the development of advanced methods for direct trifluoromethylthiolation of aromatic C-H bonds. osaka-u.ac.jp
Recent progress has focused on electrophilic, nucleophilic, and radical trifluoromethylthiolation pathways. researchgate.net A particularly effective approach for the direct installation of an -SCF3 group is electrophilic aromatic trifluoromethylthiolation . This strategy often employs specialized reagents that act as an electrophilic "SCF3+" source. osaka-u.ac.jpresearchgate.net
One advanced, metal-free methodology utilizes a triptycenyl sulfide (B99878) (Trip-SMe) catalyst in combination with triflic acid (TfOH). osaka-u.ac.jpacs.org This system activates a commercially available saccharin-based reagent, enhancing the electrophilicity of the SCF3 fragment through the formation of intermediate sulfonium ions. osaka-u.ac.jpacs.org This method allows for the direct trifluoromethylthiolation of unactivated aromatic compounds at room temperature. osaka-u.ac.jp Other research has explored the use of N-(trifluoromethylsulfanyl)aniline type reagents in the presence of an acid promoter like triflic acid or boron trifluoride etherate for the para-selective trifluoromethylthiolation of phenols. researchgate.net
Radical-based methods have also emerged as an efficient strategy. These pathways can be initiated by reagents such as silver trifluoromethylthiolate (AgSCF3), which serves as a source for the SCF3 radical under mild, visible-light conditions. researchgate.net
| Trifluoromethylthiolation Method | Reagent/Catalyst System | Key Feature | Ref. |
| Electrophilic (Metal-Free) | Triptycenyl sulfide (Trip-SMe) / TfOH | Enables direct C-H functionalization at room temperature. | osaka-u.ac.jpacs.org |
| Electrophilic (Acid-Promoted) | ArNHSCF3 / Triflic Acid | High para-selectivity for electron-rich aromatics. | researchgate.net |
| Radical | AgSCF3 / Visible Light | Utilizes a radical pathway under mild conditions. | researchgate.net |
Catalytic Approaches in Trifluoromethylthio Isocyanate Synthesis
Catalysis is central to the development of sustainable and efficient synthetic routes for trifluoromethylthio-containing isocyanates. Catalytic approaches are applied to both the formation of the isocyanate group and the preceding trifluoromethylthiolation of the aromatic precursor.
For the isocyanate formation step via reductive carbonylation of a precursor like 4-(trifluoromethylthio)nitrobenzene, Group VIII transition metals are the most effective catalysts. researchgate.net Palladium-based catalysts, in particular, have been extensively studied. universiteitleiden.nlresearchgate.net These systems, often enhanced by Lewis acid promoters (e.g., FeCl3, VCl4) and nitrogen-based ligands like pyridine (B92270) or phenanthroline, can significantly increase the reaction rate and selectivity towards the desired carbamate or isocyanate product. universiteitleiden.nl However, catalyst deactivation and the economic viability of separating and recycling the catalyst remain areas of active research. universiteitleiden.nlnwo.nl
In the crucial trifluoromethylthiolation step , catalytic methods provide a milder and more selective alternative to stoichiometric reagents. As mentioned previously, a notable advancement is the use of organocatalysis for electrophilic trifluoromethylthiolation. The combination of a triptycenyl sulfide catalyst and a Brønsted acid like TfOH facilitates the direct C-H functionalization of aromatic systems. osaka-u.ac.jp This metal-free catalytic approach avoids the costs and potential toxicity associated with transition metal catalysts, aligning with green chemistry principles. osaka-u.ac.jpacs.org This catalytic activation of an electrophilic SCF3 source is a key enabling technology for the efficient synthesis of the aromatic precursors required for producing compounds such as this compound.
| Synthetic Step | Catalytic Approach | Catalyst Example | Purpose of Catalyst | Ref. |
| Isocyanate Formation | Transition Metal Catalysis | Palladium (Pd) complexes with ligands/promoters | To catalyze the reductive carbonylation of the nitro group. | universiteitleiden.nlresearchgate.net |
| Trifluoromethylthiolation | Organocatalysis (Metal-Free) | Triptycenyl sulfide (Trip-SMe) with TfOH | To activate an electrophilic SCF3 source for C-H functionalization. | osaka-u.ac.jpacs.org |
Reaction Chemistry and Mechanisms of 4 Trifluoromethylthio Phenyl Isocyanate
Fundamental Reactivity of the Isocyanate Functional Group
The isocyanate functional group, denoted as -N=C=O, is characterized by a highly electrophilic carbon atom. This electrophilicity arises from the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which creates a partial positive charge on the carbon. encyclopedia.pub The reactivity of the isocyanate group is largely defined by this characteristic, making it a prime target for nucleophilic attack. encyclopedia.pubresearchgate.net Resonance structures illustrate the delocalization of electrons within the group, further highlighting the electropositive nature of the central carbon atom. encyclopedia.pub
The core reactivity of isocyanates involves nucleophilic addition to the carbonyl carbon. poliuretanos.net Compounds containing an active hydrogen atom, such as alcohols, amines, and water, readily react with the isocyanate group. wikipedia.orgdoxuchem.com The general mechanism begins with the nucleophilic center (e.g., the oxygen in an alcohol or the nitrogen in an amine) attacking the electrophilic carbon of the isocyanate. poliuretanos.netvaia.com This is followed by the transfer of a proton (the active hydrogen) to the isocyanate's nitrogen atom, resulting in the formation of a stable addition product. rsc.org
This reaction is highly versatile and forms the basis for the synthesis of a wide range of compounds. The relative reactivity of various nucleophiles towards isocyanates generally follows the order of primary amines being the most reactive, followed by alcohols and then secondary amines. researchgate.net
| Nucleophile (H-Nu) | Product | General Reaction |
| Alcohol (R-OH) | Urethane (B1682113) (Carbamate) | R'-NCO + R-OH → R'-NH-C(O)-OR |
| Amine (R-NH₂) | Urea (B33335) | R'-NCO + R-NH₂ → R'-NH-C(O)-NH-R |
| Water (H₂O) | Amine + CO₂ | R'-NCO + H₂O → [R'-NH-C(O)-OH] → R'-NH₂ + CO₂ |
This table summarizes the common nucleophilic addition reactions of isocyanates.
The substituent attached to the nitrogen atom of the isocyanate group significantly modulates its reactivity. encyclopedia.pub Electron-withdrawing groups enhance the electrophilic character of the carbonyl carbon, thereby increasing the isocyanate's reactivity towards nucleophiles. encyclopedia.pubpoliuretanos.netrsc.org Conversely, electron-donating groups decrease this reactivity. encyclopedia.pub
In 4-(Trifluoromethylthio)phenyl isocyanate, the trifluoromethylthio (-SCF₃) group, along with the phenyl ring, acts as a potent electron-withdrawing moiety. The strong inductive effect of the three fluorine atoms makes the -SCF₃ group one of the most powerful electron-withdrawing groups. This effect increases the partial positive charge on the isocyanate carbon atom, making this compound significantly more reactive than aliphatic isocyanates or aromatic isocyanates with electron-donating substituents. encyclopedia.pubebrary.net This heightened reactivity allows reactions to proceed under milder conditions and often at a faster rate. researchgate.netresearchgate.net
| Substituent on Phenyl Isocyanate | Electronic Effect | Influence on Reactivity |
| -SCF₃ (Trifluoromethylthio) | Strongly Electron-Withdrawing | Strongly Activating |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Activating |
| -Cl (Chloro) | Electron-Withdrawing | Activating |
| -H (Hydrogen) | Neutral | Baseline |
| -CH₃ (Methyl) | Electron-Donating | Deactivating |
| -OCH₃ (Methoxy) | Electron-Donating | Deactivating |
This table illustrates the relative effect of various substituents on the reactivity of the isocyanate group.
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. epfl.ch Isocyanates are valuable substrates in MCRs due to their high reactivity and ability to form key intermediates. rsc.orgrsc.org
The synthesis of urea and carbamate (B1207046) derivatives represents a fundamental application of isocyanate chemistry, often proceeding through multicomponent strategies. nih.govorganic-chemistry.org
Urea Derivatives : The reaction between an isocyanate and an amine yields a urea. doxuchem.com For this compound, reaction with a primary or secondary amine would produce the corresponding N,N'-disubstituted or N,N',N'-trisubstituted urea. asianpubs.orgbeilstein-journals.org These reactions are typically rapid and high-yielding. The isocyanate can be generated in situ from an azide (B81097) via a Curtius rearrangement and then trapped by an amine, forming the basis of a one-pot urea synthesis. organic-chemistry.org
Carbamate Derivatives : The reaction of an isocyanate with an alcohol produces a carbamate, also known as a urethane. wikipedia.orgdoxuchem.com this compound reacts with various alcohols to form stable carbamate products. beilstein-journals.orgnih.gov This reaction is crucial in polyurethane chemistry and is also used for creating protecting groups in organic synthesis. niscpr.res.in Similar to urea synthesis, carbamates can be formed in one-pot procedures where an isocyanate is generated and immediately trapped by an alcohol. organic-chemistry.org
Isocyanates can participate as one of the components in cycloaddition reactions to form various heterocyclic structures. wikipedia.org A notable example is the formation of triazoles. The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocycles. frontiersin.orgchemtube3d.com
While specific examples involving this compound are not extensively documented in this context, the general mechanism allows for its participation. For instance, isocyanates can react with diazo compounds in the presence of a catalyst to yield 1,2,3-triazole derivatives. frontiersin.org In other pathways, isocyanates can react with intermediates derived from aryl diazonium salts in decarboxylative cyclization reactions to form 1,2,4-triazoles. frontiersin.org The high reactivity of this compound would likely facilitate its participation in such metal-catalyzed or metal-free cycloaddition cascades. rsc.orgnih.govmdpi.com
Isocyanates are fundamental building blocks for polymers, most notably polyurethanes and polyureas. mt.com These polymerization reactions are typically initiated by the reaction of a di- or poly-isocyanate with a di- or polyol (for polyurethanes) or a di- or polyamine (for polyureas). wikipedia.orgnoaa.gov
As a monofunctional isocyanate, this compound cannot form a polymer chain on its own. Instead, it would act as a chain-end capping agent or a chain terminator. When introduced into a polymerization mixture containing diisocyanates and diols/diamines, it controls the molecular weight of the resulting polymer by reacting with the growing chain ends, preventing further extension.
Furthermore, under certain conditions, such as in the presence of specific acid or base catalysts, the isocyanate group itself can undergo self-polymerization or trimerization. wikipedia.orgnoaa.gov For example, isocyanates can trimerize to form highly stable isocyanurate rings, which can serve as cross-linking points in a polymer network. wikipedia.org
Despite a comprehensive search for scholarly information on the chemical compound this compound, no specific research articles detailing its reaction chemistry, mechanistic investigations, or derivatization strategies could be located. General information regarding the synthesis and reactions of isocyanates, as well as the properties of the trifluoromethylthio group, is available. However, in-depth computational, kinetic, thermodynamic, and catalytic studies focused specifically on this compound are not present in the public domain of scientific literature based on the conducted searches.
Therefore, it is not possible to provide a detailed article that adheres to the requested outline, which includes specific subsections on computational elucidation of reaction pathways, kinetic and thermodynamic studies, the role of catalysis, and derivatization strategies for this particular compound. The creation of data tables and detailed research findings as requested is also not feasible due to the absence of published data.
Applications of 4 Trifluoromethylthio Phenyl Isocyanate in Advanced Chemical Synthesis
As a Key Building Block in Complex Molecular Architectures
The dual functionality of 4-(Trifluoromethylthio)phenyl isocyanate makes it a valuable reagent for constructing sophisticated molecular frameworks. It allows for the direct introduction of the trifluoromethylthio-phenyl motif, a substructure recognized for its beneficial effects on the biological activity and pharmacokinetic profiles of molecules.
The isocyanate group is a powerful tool for the synthesis of heterocyclic structures. By reacting with difunctional nucleophiles, this compound can undergo cyclization reactions to form a variety of fluorinated heterocycles. For instance, its reaction with amino-alcohols or amino-thiols can lead to the formation of oxazolidinones or thiazolidinones, respectively. A prominent example of its utility in forming heterocycles is seen in the synthesis pathways for triazinone compounds. The isocyanate can react with a urea (B33335) or a similar compound to form a biuret-type intermediate, which can then be cyclized to create a triazine ring system, as demonstrated in the synthesis of the pharmaceutical agent Toltrazuril. google.comgoogle.com This strategy highlights its role as a key component in constructing complex, fluorine-containing ring systems that are of significant interest in medicinal chemistry.
The trifluoromethylthio (-SCF3) group is increasingly utilized in drug design to enhance the properties of lead compounds. researchgate.net Its incorporation via this compound provides a direct method for integrating this valuable functional group into molecular scaffolds intended for pharmaceutical libraries. The -SCF3 group possesses a unique combination of properties that can profoundly influence a molecule's behavior. nbinno.com It is strongly electron-withdrawing, which can increase the metabolic stability of a compound by protecting adjacent chemical bonds from enzymatic degradation. researchgate.netnbinno.com Furthermore, the -SCF3 group is one of the most lipophilic functional groups known, a property that can significantly improve a drug's ability to cross lipid cell membranes and enhance its bioavailability. researchgate.netruhr-uni-bochum.de
Table 1: Physicochemical Properties of the Trifluoromethylthio Group for Drug Discovery
| Property | Description | Impact on Drug Scaffolds |
|---|---|---|
| High Lipophilicity | The -SCF3 group has a Hansch lipophilicity constant (π) of +1.44, which is significantly higher than that of the trifluoromethyl (-CF3) group (+0.88). ruhr-uni-bochum.de | Enhances the ability of a molecule to permeate lipid membranes, potentially improving absorption and distribution in the body. ruhr-uni-bochum.de |
| Metabolic Stability | As a potent electron-withdrawing group, it can shield nearby parts of the molecule from oxidative metabolism by enzymes. researchgate.netnbinno.com | Increases the half-life of a drug candidate, allowing for less frequent dosing. |
| Bioisosterism | The -SCF3 group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties. nih.gov | Modifies binding interactions with biological targets to improve selectivity and potency. |
Role in Pharmaceutical Intermediate Synthesis
This compound and its closely related analogs are crucial intermediates in the synthesis of various pharmaceutical agents. The presence of the trifluoromethylthio group is often central to the biological activity and efficacy of the final drug product.
The synthesis of Toltrazuril, a potent anticoccidial agent used in veterinary medicine, provides a clear example of the application of a structurally similar isocyanate. caymanchem.com In the synthesis, an aniline (B41778) precursor, 3-methyl-4-[4-(trifluoromethylthio)phenoxy]benzenamine, is first converted into the corresponding isocyanate. google.com This isocyanate intermediate is then reacted with N-methylurea to form a biuret derivative. google.com The final step involves the cyclization of this intermediate, typically using diethyl carbonate in the presence of a base like sodium methylate, to yield the 1,3,5-triazinetrione heterocyclic core of Toltrazuril. google.comgoogle.com This multi-step synthesis underscores the isocyanate's essential role in building the drug's complex architecture.
Table 2: Synthesis Pathway of Toltrazuril via an Isocyanate Intermediate
| Step | Reactants | Key Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Isocyanate Formation | 3-methyl-4-[4-(trifluoromethylthio)phenoxy]benzenamine, Phosgene (B1210022) (or equivalent) | 3-methyl-4-[4-(trifluoromethylthio)phenoxy]phenyl isocyanate | Creates the reactive isocyanate group needed for subsequent steps. google.com |
| 2. Biuret Formation | Isocyanate from Step 1, N-methylurea | N-methyl-N′-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]-phenyl]imidodicarbonic diamide | Forms the open-chain precursor to the heterocyclic ring. google.com |
| 3. Cyclization | Biuret from Step 2, Diethyl Carbonate, Sodium Methylate | Toltrazuril | Constructs the final 1,3,5-triazinetrione ring system. google.com |
While direct applications of this compound in approved antineoplastic agents are not as commonly documented, its structural analogs are pivotal in the synthesis of important cancer drugs. The strategic inclusion of trifluoromethyl or related fluorinated groups is a common tactic in the design of kinase inhibitors and other anticancer agents to enhance their pharmacological properties. mdpi.com For example, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a well-known key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer. The structural similarity between these isocyanates highlights the value of the trifluoromethyl- or trifluoromethylthio-phenyl isocyanate scaffold in medicinal chemistry for creating potent therapeutic agents.
Table 3: Comparison of this compound with Analogs Used in Antineoplastic Synthesis
| Compound/Analog | Structure | Application/Relevance |
|---|---|---|
| This compound | C₈H₄F₃NOS | Building block for introducing the -SCF3 phenyl group into new chemical entities. |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | C₈H₃ClF₃NO | Key intermediate in the synthesis of the anticancer drug Sorafenib. |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | Precursor used to synthesize various experimental anticancer agents, including quinobenzothiazinium derivatives. |
Application in Agrochemical Synthesis and Development
The unique properties imparted by the trifluoromethylthio group are also highly advantageous in the field of agrochemicals. nbinno.com Compounds containing this moiety often exhibit enhanced efficacy and environmental persistence, which are desirable traits for pesticides, herbicides, and other crop protection agents. researchgate.net
The most prominent agrochemical application related to this structure is Toltrazuril. cas.cn As an anticoccidial drug, it is widely used in animal husbandry to prevent and treat coccidiosis, a parasitic disease in poultry, pigs, and other livestock. Its development showcases how a complex, fluorinated heterocyclic compound, derived from a trifluoromethylthio-containing intermediate, can address significant challenges in the agricultural sector. The metabolic stability and lipophilicity conferred by the -SCF3 group contribute to the drug's effectiveness and favorable pharmacokinetic profile in treated animals. nbinno.comcas.cn The successful use of this moiety in Toltrazuril exemplifies the broader potential for this compound and related compounds in the design of new and improved agrochemical products. researchgate.net
Development of Novel Reagents and Ligands for Organic Transformations
The isocyanate functional group is a highly valuable reactive handle in synthetic chemistry, enabling the construction of more complex molecular architectures. This compound serves as a critical building block in the development of novel reagents and ligands, particularly in the field of organocatalysis. Its utility stems from the facile reaction of the isocyanate moiety with nucleophiles, such as amines, to form stable urea or thiourea (B124793) derivatives.
The strategic incorporation of the 4-(trifluoromethylthio)phenyl group is pivotal to the function of the resulting reagents. The trifluoromethylthio (−SCF₃) group is one of the most lipophilic and strongly electron-withdrawing substituents used in medicinal and materials chemistry. When this group is part of a urea or thiourea structure, it significantly increases the acidity of the N-H protons. This enhanced acidity makes the resulting molecule a more effective hydrogen-bond donor. In the context of catalysis, this property allows the reagent to activate electrophilic substrates through non-covalent interactions, thereby lowering the activation energy of a given transformation and influencing its stereochemical outcome.
The development of chiral organocatalysts from this compound typically involves its reaction with a chiral amine. This straightforward synthesis creates a bifunctional catalyst where the chiral amine scaffold provides a specific stereochemical environment, and the thiourea moiety, activated by the −SCF₃ group, serves as the binding and activation site for the substrate.
| Reactant 1 | Reactant 2 | Resulting Reagent Class | Key Functional Moiety |
|---|---|---|---|
| This compound | Chiral Amine (e.g., (1R,2R)-1,2-Diaminocyclohexane derivative) | Bifunctional Thiourea Organocatalyst | N-[4-(Trifluoromethylthio)phenyl]thiourea |
These novel reagents, particularly chiral thiourea derivatives, are designed to catalyze a variety of enantioselective organic transformations. Their mechanism of action generally involves the dual activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (often by a basic site on the chiral amine backbone), organizing the transition state to favor the formation of one enantiomer over the other. rsc.org The ability to fine-tune the steric and electronic properties of the catalyst by modifying the chiral amine component makes this a versatile strategy for developing new, highly selective transformations. jst.go.jp
| Asymmetric Transformation | Typical Substrates | Role of the Thiourea Catalyst |
|---|---|---|
| Michael Addition | 1,3-Dicarbonyl compounds and Nitroolefins | Activation of the nitroolefin electrophile via double hydrogen-bonding. libretexts.org |
| Aza-Henry (Nitro-Mannich) Reaction | Nitroalkanes and N-Boc-imines | Activation of the imine electrophile and orientation of the nucleophile. jst.go.jp |
| Morita-Baylis-Hillman Reaction | Aldehydes and α,β-Unsaturated ketones | Activation of the carbonyl group in the α,β-unsaturated system. acs.org |
| Diels-Alder Reaction | Dienes and Dienophiles | Activation of the dienophile through hydrogen bonding to lower the LUMO energy. researchgate.net |
| Friedel-Crafts Alkylation | Indoles and Nitroolefins | Activation of the electrophilic nitroolefin for attack by the nucleophilic indole. researchgate.net |
Role of 4 Trifluoromethylthio Phenyl Isocyanate in Materials Science Research
Polymer Chemistry and Isocyanate-Based Monomers
The reactivity of the isocyanate group allows for the formation of polyurethanes and polyureas, two classes of polymers with extensive applications. The aromatic nature of 4-(trifluoromethylthio)phenyl isocyanate suggests a high reactivity, characteristic of such monomers.
Considerations for Polyurethane and Polyurea Synthesis
Polyurethanes are synthesized through the reaction of diisocyanates with polyols, while polyureas are formed from the reaction of diisocyanates with diamines. nih.govnih.gov The general reaction schemes are as follows:
Polyurethane Synthesis: OCN-R-NCO + HO-R'-OH → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n
Polyurea Synthesis: OCN-R-NCO + H2N-R'-NH2 → [-NH-R'-NH-C(=O)-NH-R-NH-C(=O)-]n
The trifluoromethylthio group in this compound is expected to influence the properties of the resulting polymers. The strong electron-withdrawing nature of the -SCF3 group can affect the reactivity of the isocyanate group. Furthermore, the incorporation of this fluorine-containing moiety can impart properties such as increased thermal stability, chemical resistance, and hydrophobicity to the final polymer. ontosight.ai
Aromatic isocyanates are generally more reactive than their aliphatic counterparts, which can be a key consideration in the synthesis of polyurethanes and polyureas. l-i.co.uk The synthesis of polyureas from diisocyanates and diamines is typically a rapid and exothermic reaction that often does not require a catalyst. nih.govmdpi.com In contrast, the reaction between isocyanates and alcohols to form polyurethanes may proceed at a slower rate and often necessitates the use of catalysts to achieve a desirable reaction speed. l-i.co.uk
While direct studies on the use of this compound in polyurethane or polyurea synthesis are not prevalent in the reviewed literature, the fundamental principles of these polymerization reactions provide a framework for its potential application.
Catalyst Systems in Polymerization Processes
The choice of catalyst is crucial in controlling the rate and selectivity of polyurethane synthesis. Common catalysts fall into two main categories: tertiary amines and organometallic compounds.
| Catalyst Type | Examples | Mechanism of Action |
| Tertiary Amines | Triethylamine (B128534), DABCO (1,4-diazabicyclo[2.2.2]octane) | Promote the reaction between isocyanate and alcohol by activating the hydroxyl group. |
| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Tin octoate | Activate the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol. |
The selection of a specific catalyst system depends on various factors, including the reactivity of the isocyanate and polyol, the desired curing time, and the final properties of the polyurethane. For fluorinated isocyanates, the electron-withdrawing nature of the fluorine groups can influence the effectiveness of different catalysts. While specific catalyst systems for this compound are not detailed in the literature, it is plausible that both amine and organometallic catalysts would be effective, with the optimal choice determined through empirical studies. It has been noted that fluoride (B91410) ions, from sources like cesium fluoride (CsF) and tetrabutylammonium (B224687) fluoride (TBAF), can also catalyze the trimerization of aromatic isocyanates to form isocyanurates, which are highly stable, cross-linked structures. acs.orgacs.orgresearchgate.net
Copolymerization Studies with Olefins and Other Functional Monomers
The copolymerization of isocyanates with other monomers, such as olefins, can lead to the development of polymers with a combination of properties from each monomer type. However, the direct copolymerization of isocyanates with olefins can be challenging due to the differing reactivity of the functional groups. Late transition metal catalysts have shown promise in the copolymerization of α-olefins with polar monomers. rsc.org
More commonly, isocyanates are incorporated into copolymers through the use of functional monomers that can react with the isocyanate group. For example, a polymer with pendant hydroxyl or amine groups can be post-functionalized with an isocyanate. Alternatively, a monomer containing both a polymerizable group (like a vinyl group) and a group reactive towards isocyanates can be used.
While there is a lack of specific studies on the copolymerization of this compound with olefins, research on related fluorinated monomers provides some insight. For instance, the copolymerization of α-trifluoromethylstyrenes with styrenes has been investigated. nih.gov Additionally, the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers has been achieved using phosphine-sulfonate palladium catalysts, resulting in partially fluorinated polyolefins with tunable properties. bohrium.com These studies highlight the potential for creating novel copolymers by incorporating fluorine-containing monomers.
Functional Materials Development
The unique electronic and chemical properties imparted by the trifluoromethylthio group make this compound an attractive building block for the development of functional materials.
Integration into Responsive Polymer Systems
Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. nih.gov The incorporation of fluorine-containing groups can influence the responsive behavior of polymers. For example, the introduction of trifluoromethyl groups can affect the lower critical solution temperature (LCST) of thermoresponsive polymers.
Creation of Fluorescent and Colorimetric Sensor Materials
A significant application of fluorinated aromatic isocyanates is in the synthesis of fluorescent and colorimetric sensors. The isocyanate group provides a convenient handle for attaching the fluorinated phenyl moiety to a signaling unit (a fluorophore or chromophore). The resulting urea (B33335) or thiourea (B124793) derivatives can act as receptors for anions through hydrogen bonding interactions. unica.itmdpi.com
While direct examples using this compound are scarce, the closely related 4-(trifluoromethyl)phenyl isocyanate has been successfully employed in the creation of various sensors. sigmaaldrich.com The electron-withdrawing trifluoromethyl group enhances the acidity of the urea N-H protons, making them more effective hydrogen bond donors for anion recognition. mdpi.com
Examples of Sensors Synthesized from 4-(Trifluoromethyl)phenyl Isocyanate:
Fluorescent Photoinduced Electron Transfer (PET) Sensors: These sensors operate on the principle of photoinduced electron transfer, where the binding of an analyte modulates the fluorescence of a nearby fluorophore. rsc.orgresearchgate.netrsc.orgbath.ac.uk 4-(Trifluoromethyl)phenyl isocyanate has been used to create the receptor part of PET sensors for anions. sigmaaldrich.comchemicalbook.com The binding of an anion to the urea moiety alters the electron density of the receptor, which in turn affects the efficiency of the PET process and leads to a change in fluorescence intensity.
Colorimetric Anion Sensors: The interaction between a urea-based receptor and an anion can also lead to a change in the absorption spectrum of a chromophore, resulting in a visible color change. mdpi.com This principle has been used to develop colorimetric sensors for anions like fluoride and acetate. koreascience.kr The strong hydrogen bonding between the urea N-H groups and the anion perturbs the electronic structure of the sensor molecule, leading to the colorimetric response.
The synthesis of these sensors typically involves the reaction of an amine-functionalized fluorophore or chromophore with 4-(trifluoromethyl)phenyl isocyanate to form the corresponding urea derivative.
| Sensor Type | Principle of Operation | Analyte |
| Fluorescent PET Sensor | Analyte binding modulates photoinduced electron transfer, leading to a change in fluorescence. rsc.orgresearchgate.netrsc.orgbath.ac.uk | Anions |
| Colorimetric Sensor | Analyte binding causes a shift in the absorption spectrum, resulting in a color change. mdpi.com | Anions (e.g., F-, AcO-) |
The successful application of 4-(trifluoromethyl)phenyl isocyanate in these sensor systems strongly suggests that this compound could be a valuable component in the design of new and improved chemical sensors. The trifluoromethylthio group, with its distinct electronic properties, may offer advantages in terms of selectivity and sensitivity.
Design of Materials with Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like optical switching and data storage. The NLO response of a material originates at the molecular level, where a high degree of molecular polarizability and hyperpolarizability is required. Organic molecules designed for NLO applications often feature a specific architecture, typically a donor-π bridge-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source.
Theoretical NLO Material Design:
In a hypothetical NLO chromophore, this compound could be used to introduce the acceptor component. The isocyanate group provides a reactive handle to chemically bond the molecule to a polymer backbone or another part of the chromophore structure. For instance, it can react with a hydroxyl or amine group on a polymer to form a stable urethane (B1682113) or urea linkage, respectively.
The design principle would involve:
Selection of a Donor: A suitable electron-donating group (e.g., an amino or alkoxy group) would be chosen.
π-Conjugated Bridge: A conjugated system (e.g., stilbene, azobenzene, or thiophene (B33073) units) would link the donor and acceptor moieties, allowing for efficient charge transfer.
Acceptor Integration: this compound would be reacted with the structure to attach the trifluoromethylthio-phenyl group as the electron acceptor.
The resulting material, likely a polymer with pendant NLO chromophores, would benefit from the strong electron-withdrawing capacity of the -SCF3 group, which could potentially lead to a large second-order or third-order NLO response. Although one chemical supplier categorizes this compound under NLO materials, detailed research findings and experimental data validating its performance in this context remain to be published.
Surface Modification and Advanced Coating Technologies
The functionalization of surfaces to impart specific properties such as hydrophobicity, oleophobicity, chemical resistance, or biocompatibility is a cornerstone of advanced materials engineering. This compound is theoretically well-suited for surface modification due to its dual functionality.
Reactive Isocyanate Group: The isocyanate (-NCO) group is highly electrophilic and readily reacts with nucleophilic groups containing active hydrogen atoms, such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups. This reactivity allows the molecule to be covalently bonded, or "grafted," onto the surface of a wide range of substrate materials, including:
Cellulose and other natural polymers rich in hydroxyl groups.
Metal oxides (e.g., silica, alumina) which possess surface hydroxyls.
Polymers functionalized with amine or hydroxyl groups.
This "grafting to" approach is a common and effective method for creating robust, chemically-bound surface layers. google.com
Functional Trifluoromethylthio Group: Once anchored to a surface, the phenyl ring and the terminal -SCF3 group are exposed, modifying the surface's properties. The trifluoromethylthio group, like other fluorinated moieties, is known to significantly lower surface energy. mdpi.comnih.gov This effect is expected to impart both hydrophobicity (water-repellency) and oleophobicity (oil-repellency) to the modified surface.
Potential Applications in Coatings:
The creation of low-surface-energy coatings is desirable for numerous applications, including:
Self-cleaning surfaces: Water droplets would bead up and roll off, carrying contaminants with them.
Anti-fouling coatings: The modified surface would resist the adhesion of biological organisms, a critical need in marine applications.
Chemical-resistant barriers: Fluorinated layers are known for their excellent chemical stability and can protect underlying materials from corrosive environments. researchgate.net
In a typical application, a substrate would be immersed in a solution of this compound, possibly with a catalyst, to facilitate the reaction between the isocyanate and the surface functional groups. The result would be a durable, monomolecular layer that fundamentally alters the surface chemistry of the material. While the use of other isocyanates for surface modification is well-documented, specific research detailing the performance and characteristics of coatings derived from this compound is needed to confirm these potential benefits. mdpi.com
Computational and Theoretical Investigations of 4 Trifluoromethylthio Phenyl Isocyanate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on 4-(Trifluoromethylthio)phenyl isocyanate are not found in the current body of scientific literature.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals indicate a molecule's ability to donate or accept electrons. For this compound, such an analysis would be invaluable for understanding its behavior in chemical reactions. However, no published studies have reported the HOMO-LUMO gap or the specific spatial distribution of these orbitals for this compound.
Molecular Electrostatic Potential Mapping and Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This information is critical for predicting how the molecule will interact with other reagents. An MEP map of this compound would likely reveal the electron-deficient carbon atom of the isocyanate group as a primary site for nucleophilic attack, while the oxygen and sulfur atoms would be expected to show regions of negative potential. Nevertheless, specific MEP maps and detailed analyses for this compound have not been reported in the literature.
Reactivity Prediction and Mechanistic Simulations
Simulations of reaction mechanisms and the prediction of reactivity are key applications of computational chemistry. The absence of such studies for this compound limits the understanding of its chemical transformations.
Elucidation of Energy Barriers and Reaction Pathways
Computational studies can map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the energy barriers that must be overcome. For this compound, this could involve modeling its reactions with nucleophiles, such as alcohols or amines, to form urethanes or ureas, respectively. Such studies would provide crucial data on reaction kinetics and thermodynamics. At present, no such detailed reaction pathways or energy barrier calculations are available in the literature for this specific isocyanate.
Transition State Characterization
The characterization of transition states is essential for understanding the mechanism of a chemical reaction. These high-energy structures represent the bottleneck of a reaction, and their properties determine the reaction rate. While computational methods are well-established for identifying and characterizing transition states, no research has been published that applies these methods to reactions involving this compound.
Prediction of Spectroscopic Properties and Experimental Correlation
Computational chemistry can predict various spectroscopic properties, such as vibrational (infrared) and electronic (UV-Vis) spectra. These predictions can aid in the interpretation of experimental data and the identification of compounds. While computational studies on similar molecules, like 4-trifluoromethyl phenyl isothiocyanate, have shown a correlation between calculated and experimental spectra, no such predictive studies or correlations have been published for this compound.
Vibrational (Infrared) Spectroscopy Characterization
No theoretical or computational studies detailing the vibrational (infrared) spectroscopy characterization of this compound were found. Such a study would typically involve DFT calculations to predict the vibrational frequencies and modes of the molecule, including characteristic stretching and bending vibrations of its functional groups (e.g., the isocyanate -N=C=O group, the trifluoromethylthio -SCF₃ group, and the phenyl ring). This information is crucial for interpreting experimental infrared spectra but is not available in existing literature for this specific compound.
Electronic (UV-Vis) Spectroscopy and Electronic Transitions
There are no published computational investigations on the electronic (UV-Vis) spectroscopy and electronic transitions of this compound. A theoretical analysis in this area would typically employ Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption spectra. This would provide insights into the molecule's electron excitation energies, oscillator strengths, and the nature of its electronic transitions (e.g., π → π* or n → π* transitions), which are fundamental to understanding its photophysical properties.
Advanced Material Property Predictions
No research articles or computational data are available regarding the prediction of the nonlinear optical (NLO) response of this compound. Predicting NLO properties involves calculating molecular polarizability (α) and hyperpolarizabilities (β, γ) using quantum chemical methods. These parameters indicate a molecule's potential for applications in optoelectronics and photonics. For this compound, these calculations have not been reported.
Specific computational analyses of the thermodynamic stability and reactivity descriptors for this compound are absent from the scientific literature. Such studies would typically involve calculating thermodynamic parameters like the enthalpy of formation and Gibbs free energy. Furthermore, reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory, such as the HOMO-LUMO energy gap, chemical hardness, softness, and electrophilicity index, which are essential for predicting the molecule's kinetic stability and reactivity, have not been computationally determined for this compound.
Molecular Docking and Biological Activity Prediction in Drug Design
There are no published molecular docking or other in silico studies predicting the biological activity of this compound. Molecular docking simulations are used to predict the binding affinity and interaction of a small molecule with the active site of a biological target, such as a protein or enzyme. This is a key step in computational drug design to assess a compound's potential as a therapeutic agent. No such investigations have been reported for this compound.
Biological and Pharmaceutical Research Involving 4 Trifluoromethylthio Phenyl Isocyanate Derivatives
Design and Synthesis of Bioactive Compounds
The high reactivity of the isocyanate group (-NCO) allows for straightforward reactions with nucleophiles, such as amines and alcohols, to form substituted ureas and carbamates, respectively. This synthetic accessibility makes 4-(trifluoromethylthio)phenyl isocyanate a versatile building block for creating libraries of compounds for biological screening.
Derivatives of this compound have been identified as potent modulators of kinase activity. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. ed.ac.uk
One area of focus has been the development of AMP-activated protein kinase (AMPK) activators. nih.gov AMPK is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases and cancer. nih.govnih.gov Researchers have synthesized a series of halogenated N,N'-diarylureas and found that compounds possessing a 4'-(trifluoromethylthio)phenyl group were potent AMPK activators. nih.gov The lead compound from these screening efforts, 1-(3,5-dichlorophenyl)-3-(4-(trifluoromethylthio)phenyl)urea, demonstrated significant activity. nih.gov The synthesis involves a direct reaction between this compound and the corresponding aniline (B41778).
The structural motif of N,N'-diarylurea is also central to multi-kinase inhibitors like Sorafenib and Regorafenib, which are used in cancer therapy. nih.gov While Sorafenib itself is synthesized from 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the principles of its design are applied to create analogs using this compound. nih.govgoogle.com The synthesis involves linking the isocyanate with an appropriate aminophenol derivative to form the characteristic ureido bridge that is crucial for kinase inhibition. nih.gov
Table 1: Examples of Bioactive Compounds Derived from this compound and Analogs
| Compound Class | Target/Activity | Example Compound Name |
|---|---|---|
| N,N'-Diarylureas | AMPK Activator | 1-(3,5-dichlorophenyl)-3-(4-(trifluoromethylthio)phenyl)urea |
The anticancer properties of compounds derived from this compound are a major area of investigation. The resulting urea (B33335) and thiourea (B124793) structures have shown promise against various cancer cell lines. nih.gov Thiourea derivatives, in particular, are known to target molecular pathways involved in cancer progression. nih.gov
Molecular docking studies have been conducted on related compounds, such as 4-Trifluoromethyl Phenyl Thiourea, to evaluate their potential as inhibitors for proteins implicated in breast cancer. researchgate.net These computational analyses have shown strong binding affinities to relevant protein targets, suggesting that these scaffolds are promising for the development of novel breast cancer therapeutics. researchgate.net The synthesis of these derivatives is typically a direct reaction between the isocyanate (or isothiocyanate) and a substituted aniline, allowing for the creation of a diverse range of structures for evaluation. nih.gov Research into piperazine (B1678402) derivatives has also identified compounds with cytotoxic activity against breast cancer cells, with IC50 values in the micromolar range. mdpi.com
Structure-Activity Relationship (SAR) Studies
The incorporation of fluorine and fluorinated groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. mdpi.comnih.gov The trifluoromethylthio (-SCF3) group, in particular, has a profound impact due to its unique combination of properties.
Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups known. researchgate.net This high lipophilicity can significantly enhance a molecule's ability to cross cellular membranes, which can improve its uptake and transport in vivo. researchgate.netmdpi.com
Metabolic Stability: The trifluoromethylthio group is a strong electron-withdrawing group. researchgate.net This property can decrease the electron density of the aromatic ring to which it is attached, making the molecule less susceptible to oxidative metabolism. This increased metabolic stability can lead to a longer half-life in the body. researchgate.netmdpi.com
Binding Affinity: The electronegativity of the fluorine atoms in the -SCF3 group can lead to stronger electrostatic and hydrogen bonding interactions with biological targets, potentially increasing the binding affinity and selectivity of the drug candidate. mdpi.com
In studies of N,N'-diarylureas as AMPK activators, compounds with a 4'-trifluoromethylthio group were found to be particularly potent, highlighting the positive contribution of this specific functional group to the desired biological activity. nih.gov
The introduction of the -SCF3 group is itself a strategy for enhancing metabolic stability. researchgate.net Further optimization can be achieved by making modifications to other parts of the molecule. For example, in the design of kinase inhibitors, altering the substitution pattern on the second aryl ring of the N,N'-diarylurea structure can fine-tune the compound's activity and pharmacokinetic profile. nih.gov Computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies are often employed to predict the pharmacokinetic properties of newly designed derivatives, guiding the synthesis of compounds with a higher probability of success. researchgate.netmdpi.com By systematically altering the molecular structure and evaluating the impact on these properties, researchers can develop lead compounds with more favorable drug-like characteristics.
Biological Probes and Labeling Agents
Beyond their direct therapeutic potential, isocyanates are valuable reagents for creating biological probes and labeling agents. The isocyanate functional group reacts readily and specifically with primary amines on biomolecules like proteins. This reactivity can be harnessed to attach a reporter group, such as a fluorescent tag, to a biological target.
4-(Trifluoromethyl)phenyl isocyanate, a closely related compound, has been explicitly used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors and other colorimetric and fluorescent sensors for detecting anions. sigmaaldrich.comsigmaaldrich.com The principles of these syntheses are directly applicable to this compound. By reacting the isocyanate with a molecule containing both a fluorescent core and a primary amine, a fluorescent probe can be created. These probes are essential tools in biochemical and cell biology research for visualizing and quantifying specific molecules or ions within a biological system. researchgate.net
Biotinylated Derivatives for Biomolecular Probing and Protein Studies
Currently, there is limited specific information available in public research regarding the synthesis and application of biotinylated derivatives of this compound for biomolecular probing and protein studies. The process of biotinylation, where a biotin (B1667282) molecule is attached to a compound of interest, is a widely used technique to facilitate the detection and isolation of proteins and other biomolecules. In principle, the isocyanate group of this compound could be reacted with a biotin derivative containing a primary amine to create such a probe, though specific examples are not detailed in available literature.
Applications in Proteomics and Chemical Biology for Biomolecule Tagging
In the broader field of proteomics, isocyanate-containing compounds are utilized for biomolecule tagging. For instance, d0- and d5-phenyl isocyanate have been employed as N-terminal reactive tags for peptides. nih.gov This method allows for the relative quantitation of proteins in complex samples through mass spectrometry. nih.gov The phenyl isocyanate reacts with the N-terminal amines of peptides, and the mass difference between the deuterated (d5) and non-deuterated (d0) tags allows for the comparison of peptide abundance from different samples. nih.gov This approach has proven effective for the differential quantitation of modified proteins. nih.gov While this application uses the parent phenyl isocyanate, it establishes a precedent for the potential use of substituted analogs like this compound in similar quantitative proteomic workflows.
Potential Therapeutic Targets and Proposed Mechanisms of Biological Action
While direct therapeutic research on this compound is not extensively documented, computational studies on analogous compounds offer predictive insights. A molecular docking analysis of the related compounds 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) has explored their potential as inhibitors in the context of breast cancer. researchgate.net
This study demonstrated that both compounds exhibit strong binding affinities with multiple protein targets relevant to cancer pathology. researchgate.net The proposed mechanism is the inhibition of these key proteins, disrupting their function and potentially leading to anti-cancer effects. researchgate.net 4TFMPTU, in particular, was highlighted as a potent inhibitor with a significant binding affinity, stabilized by multiple molecular interactions within the protein's binding site. researchgate.net Isothiocyanates, in general, are known for their anticarcinogenic properties, which are thought to arise from their ability to target and disrupt proteins involved in major metabolic processes, ultimately leading to cell death in cancer cells. researchgate.net
Table 1: Predicted Binding Affinities of Analogous Compounds with Protein Targets
| Compound | Protein Target | Binding Affinity (kcal/mol) |
| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Breast Cancer-related Protein | -6.0 |
| 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) | Breast Cancer-related Protein | -5.7 |
Pharmacokinetic and Pharmacodynamic Research (Excluding administration routes or specific doses)
Pharmacokinetic and pharmacodynamic properties have been predicted for the related compounds 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) through in silico analysis. researchgate.net These studies are crucial for determining the drug-likeness of a compound.
Both 4TFMPTU and 4TFMPIC were found to adhere to Lipinski's and Veber's rules, which are guidelines used to evaluate the potential for oral bioavailability of a chemical compound. researchgate.net Predictions based on LogBB (blood-brain barrier) and LogPS (brain permeability) values suggested that neither compound is likely to cross the blood-brain barrier. researchgate.net Furthermore, the analysis indicated low excretion values for these compounds, which may imply a longer persistence in the body, potentially enhancing their therapeutic window. researchgate.net The compounds were also identified as substrates for the metabolic enzyme CYP1A2, which could influence their bioavailability by affecting their rate of metabolism. researchgate.net
Table 2: Predicted Pharmacokinetic Properties of Analogous Compounds
| Compound | Property | Predicted Outcome |
| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Adherence to Lipinski's Rule | Yes |
| Adherence to Veber's Rule | Yes | |
| Blood-Brain Barrier Permeability | Unlikely to cross | |
| Excretion Rate | Low | |
| Metabolism | Substrate for CYP1A2 | |
| 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) | Adherence to Lipinski's Rule | Yes |
| Adherence to Veber's Rule | Yes | |
| Blood-Brain Barrier Permeability | Unlikely to cross | |
| Excretion Rate | Low | |
| Metabolism | Substrate for CYP1A2 |
Sustainable and Green Chemistry Aspects in the Synthesis and Application of 4 Trifluoromethylthio Phenyl Isocyanate
Development of Environmentally Benign Synthetic Routes
The traditional and most common industrial method for producing isocyanates involves the use of phosgene (B1210022), an extremely toxic and hazardous gas. nih.govacs.org This process, while efficient, poses significant safety risks and generates corrosive hydrogen chloride (HCl) as a byproduct, presenting major environmental and handling challenges. google.com Consequently, the development of phosgene-free synthetic routes is a primary objective in green isocyanate chemistry. researchgate.net For 4-(Trifluoromethylthio)phenyl isocyanate, this involves reacting the corresponding amine, 4-(Trifluoromethylthio)aniline, with safer carbonylating agents.
Several phosgene-free pathways are under active investigation and development:
The Urea (B33335) Method: This pathway uses urea as the carbonyl source to react with an alcohol and the starting amine. The resulting carbamate (B1207046) is then decomposed to the isocyanate. nih.gov A significant advantage of this method is that its byproducts, ammonia (B1221849) and alcohol, can be fully recycled to synthesize urea, potentially creating a "zero emission" cycle. nih.govacs.org
Oxidative and Reductive Carbonylation: These methods use carbon monoxide (CO), sometimes in the presence of an oxidant like oxygen, to convert the amine or a corresponding nitroaromatic precursor into the isocyanate. acs.orguniversiteitleiden.nl While this avoids phosgene, it requires handling of toxic and potentially explosive gas mixtures (CO and O2) at high pressures and temperatures, necessitating advanced catalytic systems and robust engineering controls. ionike.comresearchgate.net
The Curtius Rearrangement: This is a thermal or photochemical rearrangement of a carboxylic azide (B81097), which can be derived from the corresponding carboxylic acid, to produce an isocyanate. libretexts.orgrsc.org While this route is phosgene-free, it involves the use of potentially explosive azide intermediates, requiring careful handling and process control.
Table 1: Comparison of Synthetic Routes to this compound
| Route | Carbonylating Agent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Traditional Phosgenation | Phosgene (COCl₂) | Well-established, high yield | Extremely toxic reagent, corrosive HCl byproduct, poor atom economy |
| DMC Method | Dimethyl Carbonate ((CH₃O)₂CO) | Non-toxic reagent, recyclable methanol byproduct, safer process | Requires high temperatures for carbamate cracking, catalyst development is key |
| Urea Method | Urea (CO(NH₂)₂) | Inexpensive reagents, potential for "zero-emission" cycle | Multi-step process, requires thermal decomposition |
| Carbonylation | Carbon Monoxide (CO) | Direct conversion from nitro or amino groups | Use of toxic, high-pressure CO gas; risk of explosion; requires precious metal catalysts |
| Curtius Rearrangement | (from Carboxylic Azide) | Phosgene-free | Use of potentially explosive azide intermediates |
Strategies for Minimization of Hazardous Reagents and Waste By-products
A core tenet of green chemistry is the reduction or elimination of hazardous substances and waste throughout a product's lifecycle. researchgate.net For this compound synthesis, strategies extend beyond simply replacing phosgene.
Reagent Substitution: The primary goal is replacing phosgene with benign alternatives like DMC or urea. nih.govsigmaaldrich.com Furthermore, efforts are made to substitute hazardous solvents, such as chlorinated hydrocarbons (e.g., o-dichlorobenzene) often used in traditional phosgenation, with greener solvents like supercritical fluids, ionic liquids, or designing solvent-free reaction conditions. solubilityofthings.com
Atom Economy Maximization: Green synthetic routes aim to incorporate the maximum number of atoms from the reactants into the final product. The traditional phosgene route has poor atom economy, generating two moles of HCl waste for every mole of isocyanate produced. google.com In contrast, the DMC and urea methods are more atom-economical as their primary byproducts (methanol and ammonia) can be recovered and recycled. nih.govacs.org
Avoiding Chemical Derivatives: Some synthetic strategies require the use of "protecting groups" to prevent side reactions, which adds steps for their addition and removal, generating extra waste. researchgate.net Designing more selective catalysts and reaction conditions that obviate the need for such derivatization is a key green chemistry goal.
Catalyst Design and Engineering for Sustainable Isocyanate Chemistry
Catalysis is fundamental to the viability of modern, greener isocyanate production pathways, particularly for activating less reactive, safer carbonylating agents and for facilitating the critical carbamate decomposition step. nih.govresearchgate.net
Catalyst Function: In phosgene-free routes, catalysts are essential for two main stages: the formation of the carbamate intermediate from the amine and a carbonyl source (like DMC or CO), and the subsequent thermal cracking of that carbamate into the final isocyanate. nih.govresearchgate.net
Sustainable Catalyst Design Principles:
Efficacy and Selectivity: An ideal catalyst provides high conversion rates at low concentrations and is highly selective for the desired product, which minimizes waste from side reactions.
Use of Earth-Abundant Metals: Research is focused on replacing catalysts based on expensive and rare precious metals (like palladium or rhodium, often used in carbonylation) with catalysts based on more abundant, less toxic, and cheaper metals such as zinc, nickel, or iron. nih.govionike.comresearchgate.net Zinc-based catalysts, in particular, have shown high activity for carbamate decomposition. nih.gov
Heterogeneous Catalysis: A key strategy for sustainability is the use of heterogeneous catalysts (solid catalysts in a liquid or gas reaction mixture). These catalysts can be easily separated from the reaction mixture by simple filtration and can be reused multiple times. For example, nickel-promoted magnetic iron oxide catalysts have been developed for carbamate synthesis, allowing for easy magnetic separation and recycling. ionike.com This avoids costly separation processes and reduces metal waste streams.
Table 2: Catalyst Types in Sustainable Isocyanate Synthesis
| Catalyst Type | Example Metals/Systems | Application | Green Chemistry Advantages |
|---|---|---|---|
| Homogeneous | Palladium, Rhodium, Nickel complexes | Reductive/Oxidative Carbonylation | High activity and selectivity |
| Heterogeneous | Zinc oxides, Nickel on magnetic supports | Carbamate Synthesis & Decomposition | Easy separation, reusability, waste reduction |
| Biocatalysts | Enzymes (e.g., transaminases) | Precursor Synthesis (e.g., aniline) | Mild conditions, renewable, high selectivity |
Lifecycle Assessment Considerations for Fluorinated Isocyanates
A comprehensive Lifecycle Assessment (LCA) evaluates the environmental impact of a product from raw material extraction ("cradle") to its final disposal ("grave"). nih.gov While a specific LCA for this compound is not publicly available, key considerations for such an assessment can be outlined based on data for similar organofluorine compounds. societechimiquedefrance.frresearchgate.net
Cradle-to-Gate Analysis:
Raw Materials: This stage assesses the impact of sourcing the chemical inputs. This includes the mining of fluorspar (the source of fluorine), the extraction of sulfur, and the production of the aromatic backbone, which is typically derived from petrochemicals. The significant energy requirements for producing fluorine gas (HF) and the carbon footprint of the petrochemical feedstock are major impact factors. societechimiquedefrance.fr A shift towards bio-based feedstocks, such as bio-aniline, could dramatically reduce the carbon footprint. wiley.com
End-of-Life and Environmental Fate: This is a particularly critical consideration for organofluorine compounds due to the exceptional strength of the carbon-fluorine (C-F) bond.
Persistence: The trifluoromethylthio (-SCF₃) group is known to confer high metabolic stability to molecules, which implies that compounds containing this group are likely to be persistent in the environment. researchgate.netnbinno.com
Degradation Products: A major concern for many compounds containing a trifluoromethyl (-CF₃) group is their potential to degrade in the atmosphere and environment to form Trifluoroacetic Acid (TFA). unep.orgmdpi.com TFA is extremely stable, does not biodegrade readily, and accumulates in terminal water sinks like oceans and salt lakes. mdpi.comresearchgate.net While current environmental concentrations of TFA are considered to pose a low toxicological risk, its persistence and potential for long-term accumulation are significant environmental concerns. fluorocarbons.org Any LCA for this compound and the materials derived from it must carefully evaluate the potential for and impact of its degradation into TFA or other persistent fluorinated substances.
Future Directions in Research on 4 Trifluoromethylthio Phenyl Isocyanate
Exploration of Novel Reaction Pathways and Undiscovered Reactivities
The future exploration of 4-(trifluoromethylthio)phenyl isocyanate's chemistry is expected to unveil novel reaction pathways, leveraging the distinct electronic properties conferred by the trifluoromethylthio group. The strong electron-withdrawing nature of the SCF3 group can modulate the reactivity of the isocyanate moiety, opening avenues for new synthetic methodologies.
Future research will likely focus on:
Asymmetric Catalysis: Developing chiral catalysts for the enantioselective addition of nucleophiles to the isocyanate, leading to the synthesis of novel chiral ureas, carbamates, and thiocarbamates. These compounds could serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Cycloaddition Reactions: Investigating novel [3+2] and [4+1] cycloaddition reactions involving the isocyanate group. researchgate.netrsc.org The electronic nature of the trifluoromethylthio substituent could influence the regioselectivity and stereoselectivity of these reactions, providing access to new heterocyclic scaffolds. acs.orgtandfonline.com
Controlled Polymerization: Designing new catalysts for the controlled polymerization of this compound, leading to the synthesis of well-defined polymers with unique thermal and optical properties. The reversible nature of isocyanate chemistry could be exploited to create dynamic covalent polymers. rsc.org
A comparative look at the reactivity of isocyanates with various nucleophiles suggests that the electrophilicity of the isocyanate carbon in this compound would be enhanced, potentially leading to faster reaction rates compared to less electron-deficient aryl isocyanates. researchgate.netacs.org
Table 1: Potential Novel Reactions of this compound
| Reaction Type | Potential Reactants | Potential Products | Significance |
| Asymmetric Nucleophilic Addition | Chiral alcohols, amines, thiols | Chiral carbamates, ureas, thiocarbamates | Access to enantiopure compounds for pharmaceutical applications. |
| [3+2] Cycloaddition | Strained alkenes, nitrones | Novel five-membered heterocycles | Development of new chemical entities with potential biological activity. researchgate.net |
| Controlled Polymerization | Anionic or coordination catalysts | Well-defined polyisocyanates | Creation of advanced materials with tailored properties. |
Advanced Applications in Targeted Drug Delivery Systems and Nanomedicine
The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability in drug candidates, making it a valuable moiety in medicinal chemistry. researchgate.netnih.govresearchgate.net These properties suggest that this compound could be a key building block in the development of advanced drug delivery systems and nanomedicine.
Future research in this area could involve:
Lipid Nanoparticle Formulation: Incorporating the compound into lipid nanoparticles to improve the delivery of therapeutic payloads. The high lipophilicity of the trifluoromethylthio group could enhance the encapsulation of hydrophobic drugs.
Polymer-Drug Conjugates: Using the isocyanate functionality to covalently link the molecule to polymeric carriers. This could enable the development of targeted drug delivery systems where the polymer backbone directs the drug to specific tissues or cells.
Bioresponsive Materials: Designing polymers from this compound that are responsive to biological stimuli, such as pH or enzymes. These materials could be used to create "smart" drug delivery systems that release their payload only at the site of action.
The introduction of the SCF3 group can significantly improve the ability of molecules to cross cell membranes, which is a critical factor in drug delivery. enamine.net
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemistry by accelerating the design and discovery of new molecules and materials. nih.govacs.org For a relatively underexplored compound like this compound, AI and ML can play a pivotal role in predicting its properties and reactivity.
Future applications of AI and ML in this context include:
Predicting Reaction Outcomes: Utilizing machine learning models to predict the outcomes of novel reactions involving this compound, thereby reducing the need for extensive experimental screening. eurekalert.orgnih.govchemistryworld.com
Designing Functional Materials: Employing generative models to design new polymers and materials based on the this compound scaffold with targeted properties, such as high thermal stability or specific optical characteristics. arxiv.orgmdpi.com
Virtual Screening for Biological Activity: Using AI to screen virtual libraries of compounds derived from this compound for potential biological activity, accelerating the early stages of drug discovery.
By training neural networks on large datasets of known reactions, it is possible to create models that can accurately predict the products of unknown reactions with a high degree of confidence. nih.gov
Scalable and Industrially Viable Synthetic Innovations for Specialized Applications
For this compound to find widespread use in specialized applications, the development of scalable and industrially viable synthetic routes is crucial. Current laboratory-scale syntheses may not be suitable for large-scale production.
Future research will likely focus on:
Phosgene-Free Synthesis: Developing greener and safer methods for the synthesis of the isocyanate that avoid the use of highly toxic phosgene (B1210022). chemrxiv.org Alternative routes, such as the reductive carbonylation of the corresponding nitro compound, could be explored. universiteitleiden.nl
Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control.
Novel Trifluoromethylthiolating Reagents: Discovering and developing new, more efficient, and cost-effective reagents for the introduction of the trifluoromethylthio group onto the aromatic ring. acs.orgtcichemicals.com
The development of sustainable synthetic methods for aromatic isocyanates is an active area of research, with a focus on minimizing the use of hazardous reagents and reducing waste. universiteitleiden.nlescholarship.org
Table 2: Comparison of Potential Synthetic Routes to this compound
| Synthetic Route | Key Reagents | Advantages | Challenges |
| Traditional Phosgenation | 4-(Trifluoromethylthio)aniline, Phosgene | High yield, well-established | Use of highly toxic phosgene |
| Reductive Carbonylation | 4-Nitro-1-(trifluoromethylthio)benzene, CO | Phosgene-free, potentially greener | Requires high pressure and temperature, catalyst development |
| Curtius/Lossen/Hofmann Rearrangements | Corresponding carboxylic acid derivative | Phosgene-free, suitable for lab scale | Use of potentially explosive intermediates, not ideal for industrial scale escholarship.org |
Emerging Roles in Advanced Functional Materials and Optoelectronics
The unique electronic and physical properties imparted by the trifluoromethylthio and isocyanate groups make this compound a promising candidate for the development of advanced functional materials and optoelectronic devices.
Potential future applications in this domain include:
High-Performance Polymers: Synthesizing polymers with high thermal stability, low dielectric constants, and excellent chemical resistance for use in electronics and aerospace applications. nasa.gov
Nonlinear Optical Materials: Developing isocyanate-crosslinked polymers with high second-order nonlinear optical activity for use in telecommunications and data storage. acs.org
Polymer Optical Fibers: Incorporating the trifluoromethylthio group into polymers to create materials with a low refractive index for use in the cladding of polymer optical fibers. elsevierpure.com
Organic Thin-Film Transistors (OTFTs): Utilizing polyurethane or polyurea derivatives of this compound as dielectric layers or semiconductor layers in flexible electronic devices. rsc.org
The incorporation of fluorine-containing groups into polymers can significantly alter their optical and electronic properties, making them suitable for a range of specialized applications. mdpi.commdpi.com
Q & A
Q. How can crosslinking efficiency in polymers be quantified using this isocyanate?
- Answer : Measure gel content via Soxhlet extraction (ASTM D2765) or monitor swelling ratios in solvents. For real-time analysis, use rheometry to track viscosity changes during curing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
